molecular formula C23H33N3O2 B4018501 N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B4018501
M. Wt: 383.5 g/mol
InChI Key: BUOVIOTZEPYDPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide typically involves multi-step chemical processes. For instance, 4-Amino-3,5-cyclopiperidine compounds with unsubstituted amino moieties were prepared via selective removal of protecting groups, indicating a complex synthesis pathway involving protection and deprotection steps (Vilsmaier et al., 1995). Additionally, cyclopropylcarboxamides related to cis-permethrin were synthesized from acid chloride and various arylamines, suggesting a versatile approach to synthesizing cyclopropyl compounds (Taylor et al., 1998).

Molecular Structure Analysis

X-ray crystallography and computational chemistry methods are commonly used to analyze the molecular structure of cyclopropyl compounds. The crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide indicated significant inhibitory activity against cancer cell lines, revealing the importance of molecular structure in determining biological activity (Lu et al., 2021).

Chemical Reactions and Properties

Cyclopropyl compounds undergo various chemical reactions, including Michael addition and cyclization, to afford diverse structures such as thiazoline-4-carboxylates (Nötzel et al., 2001). These reactions are crucial for the functionalization and further modification of the cyclopropyl core, expanding the utility of these compounds in synthesis.

Physical Properties Analysis

The physical properties of cyclopropyl compounds, such as solubility and melting points, are influenced by their molecular structure. For example, the crystal structure analysis of certain cyclopropyl derivatives provides insights into their solid-state arrangements, which can affect their physical properties and reactivity (Cativiela et al., 1995).

Chemical Properties Analysis

Cyclopropyl compounds exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic chemistry. The ability of these compounds to undergo various chemical transformations allows for the synthesis of a wide array of derivatives with potential biological activities (Sriram et al., 2007).

properties

IUPAC Name

N-cyclopropyl-1-[1-(2,6-dimethylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-16-5-3-6-17(2)21(16)23(28)25-13-10-20(11-14-25)26-12-4-7-18(15-26)22(27)24-19-8-9-19/h3,5-6,18-20H,4,7-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOVIOTZEPYDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide
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N-cyclopropyl-1'-(2,6-dimethylbenzoyl)-1,4'-bipiperidine-3-carboxamide

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